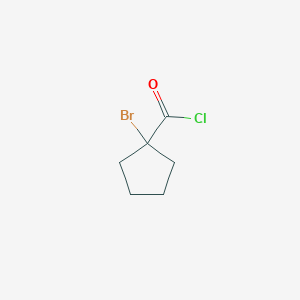
1-Bromocyclopentane-1-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromocyclopentane-1-carbonyl chloride is an organic compound with the molecular formula C6H8BrClO and a molecular weight of 211.48 g/mol . This compound is a derivative of cyclopentane, featuring both bromine and carbonyl chloride functional groups. It is primarily used in organic synthesis and research applications.
Preparation Methods
One common method for preparing bromocyclopentane involves the addition reaction of cyclopentene with hydrobromic acid . The reaction conditions include a temperature range of 40-90°C and a reaction time of 2-4 hours. The conversion rate of cyclopentene can exceed 96%, with a selectivity of over 98% .
Chemical Reactions Analysis
1-Bromocyclopentane-1-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or carbonyl chloride group is replaced by other nucleophiles.
Elimination Reactions: The compound can undergo elimination reactions to form cyclopentene derivatives.
Addition Reactions: It can react with nucleophiles to form addition products.
Common reagents used in these reactions include hydrobromic acid, thionyl chloride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Bromocyclopentane-1-carbonyl chloride is utilized in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: The compound is used in the development of new drugs and therapeutic agents.
Material Science: It is employed in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Bromocyclopentane-1-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The bromine and carbonyl chloride groups are reactive sites that can undergo substitution and addition reactions. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparison with Similar Compounds
1-Bromocyclopentane-1-carbonyl chloride can be compared with other cyclopentane derivatives, such as:
Cyclopentane: A simple cyclic hydrocarbon with the formula C5H10.
Cyclopentanone: A cyclic ketone with the formula C5H8O.
1,2-Dibromocyclopentane: A compound with two bromine atoms attached to the cyclopentane ring.
The uniqueness of this compound lies in the presence of both bromine and carbonyl chloride functional groups, which confer distinct reactivity and applications .
Properties
IUPAC Name |
1-bromocyclopentane-1-carbonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrClO/c7-6(5(8)9)3-1-2-4-6/h1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBUSSDLMLYFONI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C(=O)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.48 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
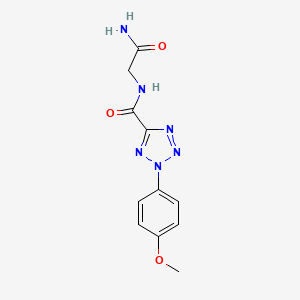
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-[2-oxo-2-(piperidin-1-yl)ethyl]-3,4,5,6,7,8-hexahydroquinazolin-4-one](/img/structure/B2628850.png)
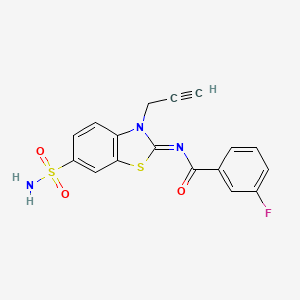
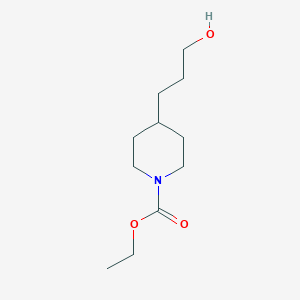
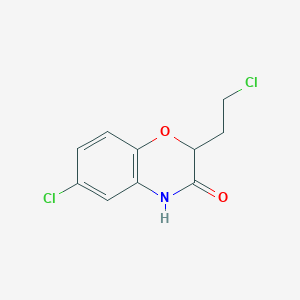
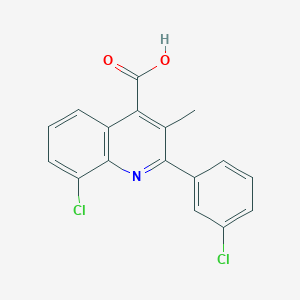
![[5-(1-Adamantyl)-2-ethylphenyl]amine](/img/structure/B2628858.png)
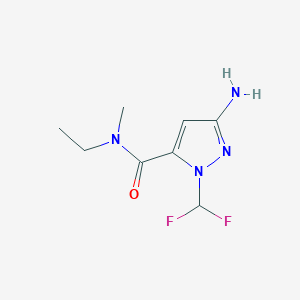
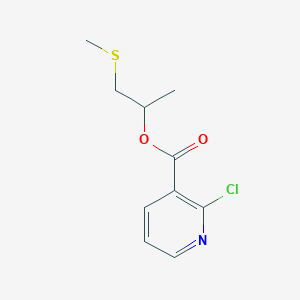
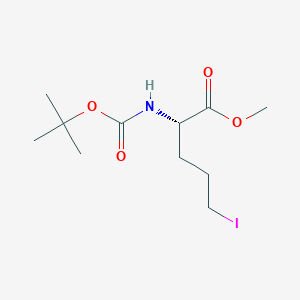
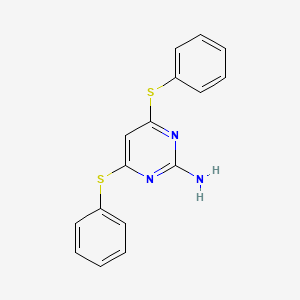
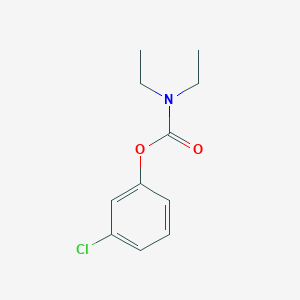
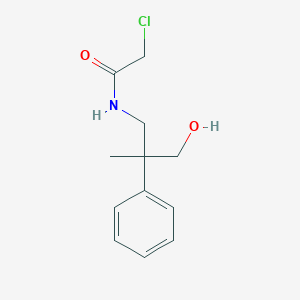
![N-(4-acetylphenyl)-2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2628868.png)
